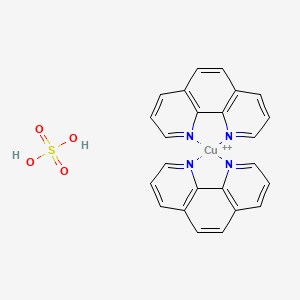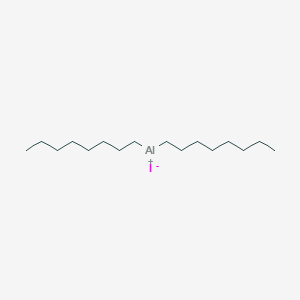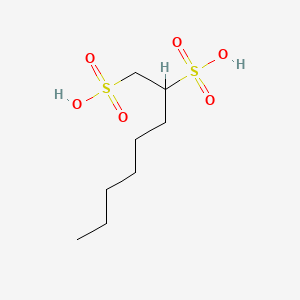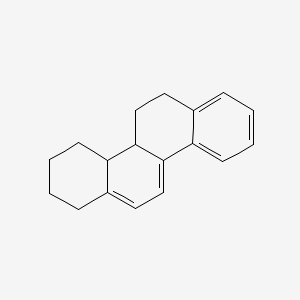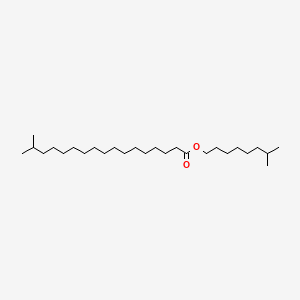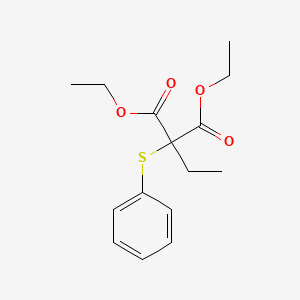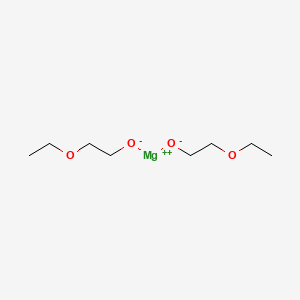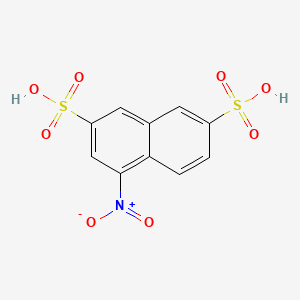
1-Nitronaphthalene-3,6-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitronaphthalene-3,6-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of nitro and sulfonic acid groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and other chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-nitronaphthalene-3,6-disulfonic acid typically involves the sulfonation of 1-nitronaphthalene. The process can be carried out by treating 1-nitronaphthalene with sulfuric acid or sulfur trioxide in the presence of alkali metal or ammonium salts . The reaction conditions often include maintaining a specific temperature range to avoid oxidation and carbonization of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of ammonium sulfate as a catalyst. The sulfonation reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitronaphthalene-3,6-disulfonic acid undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Reduction: Typically involves the use of sulfuric acid (H₂SO₄) and electrochemical methods.
Substitution: Various reagents can be used depending on the desired product, including catalysts and solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Nitronaphthalene-3,6-disulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-nitronaphthalene-3,6-disulfonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in the reduction process, the compound undergoes a six-electron reduction to form naphthalene aminosulfonic acid via an intermediate hydroxylamine . This process is facilitated by the presence of acidic sulfonic groups, which influence the reduction pathway.
Vergleich Mit ähnlichen Verbindungen
- 1-Nitronaphthalene-6-sulfonic acid
- Naphthalene 1-nitro-3,6,8-trisulphonic acid
Comparison: 1-Nitronaphthalene-3,6-disulfonic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other nitronaphthalene derivatives, it has distinct properties that make it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
90830-37-8 |
|---|---|
Molekularformel |
C10H7NO8S2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
4-nitronaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7NO8S2/c12-11(13)10-5-8(21(17,18)19)4-6-3-7(20(14,15)16)1-2-9(6)10/h1-5H,(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
VGHJNLKOGBNGTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


